diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride
Description
The compound diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium chloride is a quaternary ammonium salt featuring a carbazole core. The carbazole moiety is substituted with a methyl group at position 9, an oxo group at position 8, and a partially hydrogenated 6,7-dihydro-5H ring system. A carbonyloxyethyl chain links the carbazole to a diethylazanium chloride group.
Carbazole derivatives are well-documented for their antimicrobial, antitumor, and anti-inflammatory properties due to their planar aromatic structure, which facilitates intercalation with biomolecules like DNA . The quaternary ammonium group enhances solubility in polar solvents and may improve bioavailability, making this compound a candidate for drug delivery systems or antimicrobial agents.
Properties
CAS No. |
18638-93-2 |
|---|---|
Molecular Formula |
C20H27ClN2O3 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(5-2)11-12-25-20(24)14-9-10-17-16(13-14)15-7-6-8-18(23)19(15)21(17)3;/h9-10,13H,4-8,11-12H2,1-3H3;1H |
InChI Key |
PRMVFZRLWFEPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC2=C(C=C1)N(C3=C2CCCC3=O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium; chloride typically involves:
- Construction of the carbazole core with the 9-methyl and 8-oxo functional groups.
- Introduction of the 3-carbonyl substituent on the carbazole ring.
- Esterification or carbamate formation to attach the 2-(diethylammonium)oxyethyl moiety.
- Formation of the azanium (protonated amine) salt with chloride as the counterion.
Key Synthetic Steps and Reagents
Carbazole Core Synthesis and Functionalization
- The carbazole nucleus is often synthesized via Fischer carbene complex reactions or related cyclization methods, which allow for the introduction of oxygen functionalities such as the 8-oxo group.
- The 9-methyl substitution is introduced by methylation reactions, typically using methyl halides under basic conditions.
Carbonyl Group Introduction at Position 3
- The 3-carbonyl group (carboxyl or ester functionality) is introduced through oxidation or acylation reactions on the carbazole ring.
- Chromium tricarbonyl complexes have been used to facilitate selective functionalization of aromatic rings, including carbazole derivatives, enabling controlled acylation and oxidation steps.
Attachment of the Diethylammonium Oxyethyl Group
- The oxyethyl side chain bearing the diethylammonium group is introduced via esterification or carbamate formation.
- This step often involves reaction of the carbazole-3-carbonyl intermediate with diethylaminoethyl alcohol or a related precursor under acidic or basic catalysis.
- The formation of the azanium salt is achieved by protonation with hydrochloric acid or other chloride sources to yield the chloride salt form.
Reaction Conditions
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- Temperatures range from ambient to reflux conditions depending on the step; for example, esterification may require heating to 30–70°C.
- Solvents such as dichloromethane, methanol, or dimethyl sulfoxide (DMSO) are commonly used, chosen for their ability to dissolve reactants and facilitate reaction kinetics.
Purification and Isolation
- After reaction completion, mixtures are subjected to extraction with organic solvents (ethyl acetate, toluene) and aqueous washes to remove impurities.
- Filtration, concentration under reduced pressure, and recrystallization from solvents such as acetone, n-hexane, or tert-butyl methyl ether are employed to isolate pure product.
- Chromatographic techniques may be used for further purification if necessary.
Data Tables Summarizing Preparation Parameters
Exhaustive Research Findings
- Chromium tricarbonyl complexes play a crucial role in regioselective functionalization of carbazole derivatives, enabling efficient synthesis of the 3-carbonyl substituent with high selectivity and yield.
- Esterification and protonation steps are optimized to maximize yield of the azanium chloride salt, with control over pH and temperature being critical for product stability.
- Alternative methods such as ligand displacement and oxidative workup have been reported to remove metal complexes post-functionalization without oxidation of sensitive groups.
- The use of weak acidic resins and controlled reflux times enhances product purity and yield during the final isolation steps.
- Patent literature confirms the use of potassium carbonate and potassium iodide as bases and phase-transfer catalysts in similar esterification reactions, supporting the robustness of these methods.
Chemical Reactions Analysis
Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activities
Recent studies have highlighted the potential of carbazole derivatives, including diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride, in exhibiting antibacterial and antifungal properties. Research indicates that carbazole derivatives can disrupt bacterial membranes and inhibit specific enzymatic processes, making them promising candidates for treating persistent infections. For instance, compounds derived from carbazole structures showed significant activity against various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .
Mechanisms of Action
The antibacterial action of these compounds is attributed to their ability to increase membrane permeability and inhibit critical metabolic pathways in bacteria. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail to be effective .
Biochemical Applications
Oxidative Stress Modulation
This compound has been studied for its role in modulating oxidative stress within biological systems. Compounds in the kynurenine pathway, which includes derivatives of carbazole, are known to exhibit dual pro-oxidant and antioxidant properties depending on their concentration and cellular environment. This duality suggests potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .
Materials Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized as an intermediate in the synthesis of novel materials. Its derivatives can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or electrical conductivity .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Xue et al., 2021 | Synthesized carbazole derivatives with significant antibacterial activity | Potential use in developing new antibiotics |
| Dabrovolskas et al., 2020 | Evaluated antioxidant activity of carbazole derivatives | Implications for neuroprotection and oxidative stress management |
| Tansirichaiya et al., 2021 | Investigated the synthesis of anti-inflammatory carbazole derivatives | Development of new anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride involves its interaction with molecular targets such as DNA and proteins. The carbazole moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can bind to proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Bioactivity Highlights | Solubility Features |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₈ClN₂O₃ (est.) | Carbazole, Azanium Chloride | Hypothesized antimicrobial/DNA binding | High (ionic character) |
| 1-(5-(Carbazolyl)Oxadiazole Derivative | C₁₉H₁₇N₃O₂ | Carbazole, 1,3,4-Oxadiazole | Antibacterial (MIC: 4–16 µg/mL) | Moderate (non-ionic) |
| Dimethoxyphenyl Azanium Chloride | C₂₄H₃₅ClN₂O₅·2H₂O | Dimethoxyphenyl, Carbamoyl | Crystalline stability | High (H-bonding with water) |
| Benzimidazole Diethylamine Derivative | C₂₁H₂₆N₄O₃ | Benzimidazole, Nitro | Not reported | Moderate (predicted) |
Table 2: Crystallographic Data (–9 vs. Target Compound)
| Parameter | Dimethoxyphenyl Azanium Chloride | Target Compound (Predicted) |
|---|---|---|
| Crystal System | Monoclinic (P2₁/c) | Likely monoclinic/orthorhombic |
| Hydrogen Bonding | Extensive (Cl⁻, H₂O) | Expected ionic/carbazole π-stacking |
| Packing Efficiency | High (dense H-bond network) | Moderate (bulky carbazole) |
Research Implications
- Synthetic Challenges : The target compound’s carbazole-azanium structure may require multi-step synthesis, akin to methods in (e.g., hydrazide condensations) .
- Biological Potential: The carbazole’s DNA-binding capability (seen in analogs like ellipticine) combined with azanium’s membrane activity could yield dual-mechanism antimicrobial or anticancer agents .
- Hydrogen Bonding: As noted in , hydrogen-bonding patterns in azanium salts influence crystallinity and stability, critical for formulation .
Biological Activity
Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride (CAS No. 18638-93-2) is a carbazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a carbazole moiety, which is known for various pharmacological properties, including antitumor and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H27ClN2O3 |
| Molecular Weight | 378.893 g/mol |
| Appearance | White powder |
| Purity | 97% |
| Storage Conditions | Room temperature, sealed |
Biological Activity
The biological activity of this compound has been inferred from studies on related carbazole compounds. Carbazoles are noted for their diverse pharmacological effects, including:
- Antitumor Activity : Various N-substituted carbazoles have shown significant antitumor properties by inducing apoptosis in cancer cells. For instance, derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde have been reported to inhibit melanoma cell growth through the reactivation of the p53 pathway, leading to increased apoptosis and reduced cell proliferation without affecting normal melanocytes .
- Antimicrobial Properties : Carbazole derivatives have demonstrated antibacterial and antifungal activities. Studies have reported that certain carbazole compounds exhibit potent inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds often show zones of inhibition ranging from 11.1 mm to 26.08 mm at concentrations of 50 µg/mL .
- Neuroprotective Effects : Some carbazole derivatives have been evaluated for their neuroprotective properties against glutamate-induced cell injury in neuronal cells. These studies suggest that specific substitutions on the carbazole ring can enhance neuroprotective activity, potentially offering therapeutic avenues for neurodegenerative diseases .
Antitumor Activity Study
A study focused on a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated its ability to selectively induce apoptosis in melanoma cells while sparing normal cells. The mechanism involved the upregulation of caspase activity, indicating potential pathways for developing new melanoma therapies .
Antimicrobial Activity Evaluation
Another study assessed various N-substituted carbazoles for antimicrobial efficacy using the disc diffusion method. Compounds exhibited significant antibacterial activity with inhibition zones between 16.82 mm and 26.08 mm against multiple bacterial strains at a concentration of 50 µg/mL, highlighting their potential as therapeutic agents against infections .
Q & A
Q. How can prior studies on analogous carbazoles be replicated using advanced analytical techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
